molecular formula C7H11ISSi B14283683 Silane, (5-iodo-2-thienyl)trimethyl- CAS No. 135597-96-5

Silane, (5-iodo-2-thienyl)trimethyl-

Cat. No.: B14283683
CAS No.: 135597-96-5
M. Wt: 282.22 g/mol
InChI Key: DNIRAODQAPPGER-UHFFFAOYSA-N
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Description

Silane, (5-iodo-2-thienyl)trimethyl-: is an organosilicon compound with the molecular formula C7H11ISSi. This compound is characterized by the presence of a trimethylsilyl group attached to a 5-iodo-2-thienyl moiety. It is used in various organic synthesis reactions due to its unique reactivity and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Silane, (5-iodo-2-thienyl)trimethyl- typically involves the reaction of 5-iodo-2-thiophenecarboxaldehyde with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and stringent quality control measures are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Silane, (5-iodo-2-thienyl)trimethyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Formation of new carbon-carbon or carbon-heteroatom bonds.

    Reduction Reactions: Formation of thiophene derivatives.

    Oxidation Reactions: Formation of sulfoxides or sulfones.

Scientific Research Applications

Chemistry: It is also used in the synthesis of various heterocyclic compounds .

Biology: In biological research, this compound is used in the modification of biomolecules to study their structure and function. It is also used in the synthesis of bioactive molecules .

Medicine: The compound is used in medicinal chemistry for the development of new drugs. It is particularly useful in the synthesis of drug candidates with improved pharmacokinetic properties .

Industry: In the industrial sector, Silane, (5-iodo-2-thienyl)trimethyl- is used in the production of specialty chemicals and materials. It is also used in the semiconductor industry for the deposition of thin films .

Mechanism of Action

The mechanism of action of Silane, (5-iodo-2-thienyl)trimethyl- involves the formation of strong silicon-oxygen bonds. This compound acts as a Lewis acid catalyst and a reducing agent in various organic reactions. The molecular targets and pathways involved include the activation of carbonyl compounds and the reduction of esters and lactones .

Comparison with Similar Compounds

    Trimethylsilane: An organosilicon compound with the formula (CH3)3SiH.

Uniqueness: Silane, (5-iodo-2-thienyl)trimethyl- is unique due to the presence of both the trimethylsilyl and 5-iodo-2-thienyl groups. This combination imparts unique reactivity and properties, making it valuable in various scientific and industrial applications .

Properties

IUPAC Name

(5-iodothiophen-2-yl)-trimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ISSi/c1-10(2,3)7-5-4-6(8)9-7/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNIRAODQAPPGER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=CC=C(S1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ISSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30437628
Record name Silane, (5-iodo-2-thienyl)trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30437628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135597-96-5
Record name Silane, (5-iodo-2-thienyl)trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30437628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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